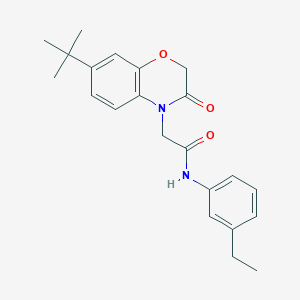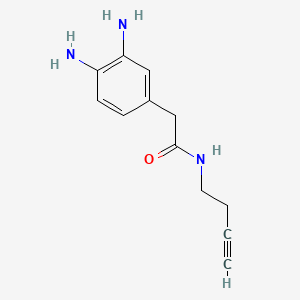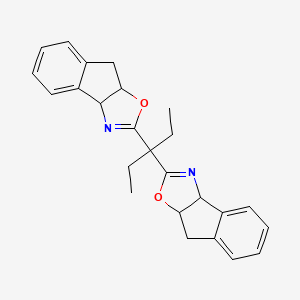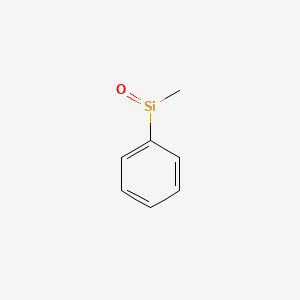
(2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with an ethyl(methyl)amino group. The unique structure of this compound makes it a valuable building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid typically involves the following steps:
Halogenation: The starting material, 2-aminopyrimidine, is halogenated to introduce a halogen atom at the 5-position of the pyrimidine ring.
Metalation: The halogenated pyrimidine is then subjected to metalation using a suitable metalation reagent, such as n-butyllithium, to form an organometallic intermediate.
Borylation: The organometallic intermediate is reacted with a boronic acid ester, such as pinacol boronic ester, to introduce the boronic acid group at the 5-position of the pyrimidine ring.
Substitution: The amino group at the 2-position of the pyrimidine ring is alkylated using ethyl(methyl)amine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to enhance yield and purity. Catalysts and automated processes are often employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form a corresponding alcohol or ketone.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The ethyl(methyl)amino group can enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine-5-boronic acid: Similar structure but lacks the ethyl(methyl)amino group.
Pyridine-2-boronic acid: Contains a pyridine ring instead of a pyrimidine ring.
Phenylboronic acid: Contains a phenyl ring instead of a pyrimidine ring.
Uniqueness
(2-(Ethyl(methyl)amino)pyrimidin-5-yl)boronic acid is unique due to the presence of both the boronic acid group and the ethyl(methyl)amino group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12BN3O2 |
|---|---|
Molecular Weight |
181.00 g/mol |
IUPAC Name |
[2-[ethyl(methyl)amino]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H12BN3O2/c1-3-11(2)7-9-4-6(5-10-7)8(12)13/h4-5,12-13H,3H2,1-2H3 |
InChI Key |
TWXVKFJKCNQIQX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N(C)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3S)-3-methylmorpholin-4-yl]ethanamine](/img/structure/B12508802.png)

![6-benzyl-3H,4aH,5H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12508814.png)
![4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline](/img/structure/B12508822.png)




![4-({Bis[(4-oxopent-2-EN-2-YL)oxy]alumanyl}oxy)pent-3-EN-2-one](/img/structure/B12508838.png)
![tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B12508843.png)
![1-(1-Hydroxy-8-methoxy-3-methyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}naphthalen-2-yl)ethanone](/img/structure/B12508854.png)
![5-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B12508861.png)
![2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12508864.png)
